5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid

Description

Systematic IUPAC Nomenclature and Substituent Position Analysis

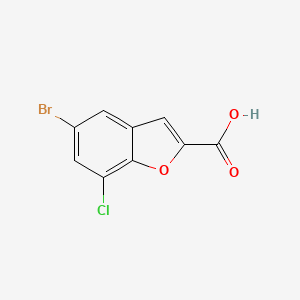

The compound is systematically named 5-bromo-7-chloro-1-benzofuran-2-carboxylic acid under IUPAC guidelines. The numbering follows the peripheral numbering system for fused bicyclic systems, prioritizing the non-fusion atom farthest counterclockwise in the uppermost ring.

| Component | Position | Functional Group | Electron Effect |

|---|---|---|---|

| Benzofuran core | 1 | Heterocyclic fused ring | Aromatic stabilization |

| Bromine | 5 | Electron-withdrawing (meta) | Deactivates adjacent C–H |

| Chlorine | 7 | Electron-withdrawing (para) | Enhances electrophilicity |

| Carboxylic acid | 2 | Strongly electron-withdrawing | Stabilizes negative charge |

The substituents are arranged to minimize steric hindrance, with bromine and chlorine occupying positions that maximize resonance stabilization of the benzofuran ring.

Molecular Geometry and Crystallographic Data

While no experimental crystallographic data is available for this compound, structural analogs (e.g., 5-chloro-7-fluoro derivatives) exhibit planar benzofuran cores with deviations <0.005 Å from planarity. Key geometric features include:

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic acid (-OH) | 12.0–13.5 | Broad singlet | 1 |

| Aromatic protons (C5, C6) | 7.2–7.8 | Doublet/Doublets | 2 |

| Benzofuran oxygen-adjacent H | 6.5–7.0 | Singlet | 1 |

| Methyl substituent (if present) | 2.4–2.8 | Singlet | 3 |

For the ethyl ester derivative (C9H6BrClO3), the ester carbonyl proton resonates at δ 4.0–4.2 ppm.

Infrared (IR) and Raman Spectroscopic Features

| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| O–H (carboxylic acid) | 2500–3300 | Weak | Broad stretch |

| C=O (carboxylic acid) | 1680–1720 | 1680–1720 | Strong asymmetric stretch |

| C–O–C (benzofuran) | 1200–1300 | 1200–1300 | Symmetric stretching |

| C–Br/C–Cl | 600–800 | 600–800 | Halogen stretching |

Mass Spectrometric Fragmentation Patterns

| Fragment | m/z | Relative Abundance (%) | Key Loss |

|---|---|---|---|

| [M]⁺ (C9H4BrClO3) | 275.9 | 100 | Molecular ion |

| [M–CO2]⁺ | 246.9 | 30 | Decarboxylation |

| [M–Br]⁺ | 209.9 | 15 | Bromine elimination |

| [M–Cl]⁺ | 239.9 | 10 | Chlorine elimination |

The molecular ion peak dominates due to the stability of the benzofuran core.

Properties

IUPAC Name |

5-bromo-7-chloro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClO3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFLHPTVWOEVMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1Br)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of 5-bromo-2-hydroxybenzaldehyde with 7-chloro-2-hydroxybenzaldehyde under basic conditions to form the benzofuran ring. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzofuran derivatives exhibit notable antimicrobial properties. Specifically, studies have shown that 5-bromo-7-chloro-1-benzofuran-2-carboxylic acid and its derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives of benzofuran have been synthesized and tested for their antimicrobial activity, revealing effective inhibition against pathogens like Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Benzofuran derivatives have been found to exhibit cytotoxic effects against several cancer cell lines. For example, a series of chalcone compounds derived from benzofuran structures showed enhanced antitumor activity when tested against breast and prostate cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Anti-inflammatory Effects

This compound has been linked to the inhibition of the 5-lipoxygenase enzyme, which plays a crucial role in inflammatory processes. Inhibiting this enzyme may help mitigate conditions such as asthma and other allergic responses by reducing leukotriene synthesis . This property positions the compound as a potential therapeutic agent for treating inflammatory diseases.

Antimicrobial Efficacy Study

In a study evaluating the antimicrobial activity of halogenated benzofurans, this compound demonstrated significant inhibitory effects against C. albicans with a minimum inhibitory concentration (MIC) as low as 100 μg/mL . This study underscores the compound's potential as an antifungal agent.

Anticancer Research

A series of experiments focused on the cytotoxic effects of benzofuran derivatives on human cancer cell lines revealed that compounds containing the benzofuran structure exhibited enhanced anticancer activity compared to their non-substituted counterparts. Specifically, this compound was noted for its ability to induce apoptosis in prostate cancer cells .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Benzofuran and Related Derivatives

Physicochemical Properties

- Lipophilicity : Chlorine and bromine substituents increase logP values, enhancing membrane permeability but reducing aqueous solubility.

- Acidity : The carboxylic acid group (pKa ~2–3) facilitates salt formation for improved formulation .

Biological Activity

5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid is a benzofuran derivative that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Overview of Benzofuran Compounds

Benzofuran compounds, including this compound, are known for their significant biological activities. They have been reported to exhibit anti-tumor , antibacterial , anti-oxidative , and anti-viral properties. The unique combination of halogen atoms in this compound contributes to its pharmacological profile and potential therapeutic applications .

Target of Action

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to modulation of various biochemical pathways, which are crucial in disease processes such as cancer and infections .

Mode of Action

The mode of action involves binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. For instance, certain benzofuran derivatives have shown strong selectivity for specific targets, enhancing their therapeutic efficacy .

Biochemical Pathways

Benzofuran derivatives can influence multiple biochemical pathways, including those involved in cell proliferation and apoptosis. The modulation of these pathways is essential for the observed anti-cancer effects .

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the following table:

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives, including this compound:

- Antitumor Activity : A study highlighted that this compound exhibited significant antiproliferative effects against human leukemia cell lines, with an IC50 value as low as 0.56 µM. This suggests a strong potential for development as an anti-cancer agent .

- Antibacterial Effects : Research indicated that halogenated benzofurans showed lower cytotoxicity compared to their non-halogenated counterparts while maintaining antibacterial efficacy. This property makes them suitable candidates for further development in antimicrobial therapies .

- Oxidative Stress Reduction : The compound has been shown to mitigate oxidative stress in vitro, indicating its potential use as an antioxidant agent in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.